N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine
Description
N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine (hereafter referred to by its full systematic name) is a brominated pyridine derivative featuring a piperidine moiety linked via a carbonyl group. Its 2,5-dibromo substitution on the pyridine ring and the saturated nitrogen-containing piperidine group are critical to its molecular interactions, as evidenced by structure-activity relationship (SAR) studies .
Properties
CAS No. |
1394291-32-7 |
|---|---|
Molecular Formula |
C11H12Br2N2O |
Molecular Weight |
348.03 g/mol |
IUPAC Name |
(2,5-dibromopyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H12Br2N2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
InChI Key |
AXNVPLOULTVQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine typically involves the reaction of 2,5-dibromo-3-pyridinecarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at the 2- and 5-positions of the pyridine ring are susceptible to nucleophilic substitution due to the electron-deficient aromatic system. Key reaction pathways include:
Reagents and Conditions :
-
Nucleophiles : Amines, thiols, alcohols.
-
Solvents : Dichloromethane (DCM), acetonitrile.
-
Temperature : 50–100°C.
-
Atmosphere : Controlled (e.g., inert gas) to prevent moisture interference .
Mechanism :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-withdrawing carbonyl and bromine groups stabilize the negatively charged transition state. For example:
-
Amine Substitution : Primary/secondary amines replace bromine, forming pyridine derivatives with amine functionalities.
-
Thiol Substitution : Thiols generate thioether-linked products under basic conditions .
Coupling Reactions
The compound serves as an intermediate in cross-coupling reactions, leveraging bromine as a leaving group.
Example Reaction :
In a patent synthesis step (US9808457B2), HATU (a coupling agent) facilitates amide bond formation between the piperidine carbonyl group and other amine-containing moieties .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amidation | HATU, DIPEA, DMF | Room temperature, 24 hours | Complex peptide-like derivatives |
Oxidative and Reductive Processes
Oxidation :
The carbonyl group can undergo reduction to form alcohol derivatives, though specific examples for this compound are not explicitly documented.
Reduction :
Hydride reagents (e.g., LiAlH4) may reduce the carbonyl to a methylene group, altering the compound’s pharmacological profile .
Biological Interactions
The compound’s mechanism in medicinal contexts involves:
-
Hydrogen Bonding : The carbonyl group interacts with amino acid residues in target proteins (e.g., P2Y14 receptor antagonists) .
-
Steric Effects : The dibromopyridine scaffold influences binding affinity and selectivity in enzyme inhibition .
Structural and Electronic Influences
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine serves as a versatile building block in the synthesis of numerous biologically active compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of complex molecules with potential therapeutic effects.
1.1. Synthesis of Janus Kinase Inhibitors
One significant application of this compound is in the development of inhibitors for Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases and cancers. Research has demonstrated that piperidine derivatives, including those with similar structures to this compound, can effectively inhibit JAK3 activity. These inhibitors are being investigated for their potential to treat conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease .
1.2. GABA Uptake Inhibition
Compounds related to this compound have been shown to influence the uptake of gamma-aminobutyric acid (GABA), a neurotransmitter critical for regulating neuronal excitability. Studies indicate that certain piperidine derivatives can act as GABA uptake inhibitors, which may have implications for treating neurological disorders such as epilepsy and anxiety .
Drug Development
The compound's ability to form stable complexes with various biological targets makes it a candidate for drug development.
2.1. Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by selectively targeting cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy agents .
2.2. Development of γ-Secretase Inhibitors
This compound has been utilized in the synthesis of γ-secretase inhibitors, which are being explored for their potential in treating Alzheimer's disease. These inhibitors target the enzyme responsible for the cleavage of amyloid precursor protein, thereby reducing the formation of amyloid plaques associated with Alzheimer’s pathology .
Case Studies and Research Findings
Several studies have documented the efficacy and application of this compound in various experimental setups:
Mechanism of Action
The mechanism of action of N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the piperidine moiety can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and structural features of N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine have been rigorously compared to analogs in SAR studies. Below is a detailed analysis of key analogs and their performance relative to the parent compound.
Modifications to the Piperidinyl-Carbonyl Group
A series of analogs were synthesized to evaluate the role of the piperidinyl-carbonyl group in maintaining inhibitory activity (IC50 values against a kinase target). Key findings include:
| Compound | Structural Modification | IC50 (μM) | Activity vs. Parent Compound |
|---|---|---|---|
| Parent | None (reference compound) | 0.078 | Baseline |
| 6a | Piperidinyl replaced with pyridinyl | No inhibition (NA) | ~1000-fold loss |
| 6b | Piperidine nitrogen atom removed | NA | Complete loss |
| 6c | Piperidine simplified (unspecified) | 0.064 | 1.2-fold improvement |
Key Observations :
- Replacement of the piperidinyl group with a pyridinyl ring (compound 6a ) abolished activity, indicating the saturated nitrogen in piperidine is essential for target binding .
- Removal of the piperidine nitrogen atom (compound 6b ) also led to complete loss of inhibition, reinforcing the necessity of a basic nitrogen for electrostatic interactions .
- Simplification of the piperidine ring (compound 6c) slightly improved activity (IC50 = 0.064 μM), suggesting minor steric or conformational optimizations are tolerated .
Analogs with Alternative Substituents
These compounds demonstrated comparable or superior activity:
| Compound | IC50 (μM) | Activity vs. Parent Compound |
|---|---|---|
| 12a | 0.077 | Similar |
| 12b | 0.069 | ~1.1-fold improvement |
Implications :
- The retained activity of 12a and 12b suggests that modifications to non-critical regions (e.g., halogen substitution patterns or peripheral functional groups) may enhance potency without disrupting core binding interactions .
Critical Structural Determinants of Activity
The SAR studies highlight the following structural requirements for activity:
Saturated Nitrogen in Piperidine : The basic nitrogen atom in the piperidine ring is indispensable, likely participating in hydrogen bonding or charge-charge interactions with the target kinase.
Carbonyl Linker : The carbonyl group between the pyridine and piperidine moieties serves as a rigid spacer, optimizing the orientation of the two aromatic systems.
Halogen Substitution : The 2,5-dibromo pattern on the pyridine ring may contribute to hydrophobic interactions or electron-withdrawing effects, though this requires further validation.
Biological Activity
N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine (CAS: 1394291-32-7) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article discusses its biological activity, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (2,5-dibromopyridin-3-yl)(piperidin-1-yl)methanone
- Molecular Formula : C11H12Br2N2O
- Molecular Weight : 348.04 g/mol
- Purity : 95% .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been noted to exhibit potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. The IC50 value for this inhibition is reported at 0.34 μM, indicating a strong potential for drug-drug interactions due to its reversible and time-dependent inhibition properties .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds can possess significant antimicrobial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Mycobacterium tuberculosis strains . This suggests that this compound may also exhibit similar antimicrobial effects.
Table 1: Biological Activity Summary
| Activity Type | Target/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| CYP3A4 Inhibition | Human Liver Enzyme | 0.34 μM | |
| Antimicrobial | M. tuberculosis (H37Rv) | 0.5 - 512 μg/mL | |
| Anti-cancer | NAMPT Inhibition | Not specified |
Case Studies
- CYP3A4 Inhibition Study : A study examining the effects of various compounds on CYP3A4 revealed that this compound showed a significant time-dependent inhibition profile, raising concerns about potential liver toxicity and drug interactions .
- Antimycobacterial Activity : Research on piperidine derivatives indicated that structural modifications significantly affect their activity against M. tuberculosis. Compounds similar to this compound demonstrated strong inhibitory effects, suggesting that this compound could be further explored as an antitubercular agent .
Potential Applications
Given its biological activities:
- Drug Development : this compound could serve as a lead compound in the development of new drugs targeting CYP450 enzymes or exhibiting antimicrobial properties.
- Cancer Therapy : Its role in inhibiting NAMPT suggests potential applications in cancer therapies targeting metabolic pathways essential for tumor growth .
Q & A
Basic Synthesis
Q: What are the established synthetic routes for N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine, and how can reaction conditions be optimized to improve yield? A: The compound is typically synthesized via a two-step approach:
Bromination : A pyridine precursor undergoes regioselective bromination using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to achieve the 2,5-dibromo configuration.
Coupling : The brominated pyridine is reacted with piperidine via a carbonylative coupling, often employing EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the amide bond .
Optimization : Yield improvements are achieved by controlling stoichiometry (1.2–1.5 eq of brominating agents), temperature (0–25°C for bromination), and inert atmospheres to minimize side reactions. Purification via flash chromatography (silica gel, hexane/EtOAc) is critical .
Advanced Synthesis
Q: How can regioselective bromination of the pyridine ring be achieved to favor the 2,5-dibromo configuration, and what analytical methods confirm the substitution pattern? A: Regioselectivity is influenced by:
- Directing Groups : Pre-functionalization of the pyridine ring with electron-withdrawing groups (e.g., carbonyl) directs bromination to the meta and para positions.
- Reagent Choice : Br₂ in acetic acid favors electrophilic substitution at the 3-position, while sequential bromination (e.g., using LiTMP for deprotonation) can target specific sites .
Validation : ¹H NMR (coupling constants for adjacent protons) and 2D NOESY confirm spatial proximity of bromine atoms. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural proof .
Basic Characterization
Q: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? A:
- NMR : ¹H NMR identifies protons adjacent to bromine (deshielded signals at δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl resonance (~165–170 ppm) and quaternary carbons bonded to bromine.
- HRMS : Exact mass analysis (M.W. ~336.02) validates the molecular formula (C₁₁H₁₀Br₂N₂O).
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Characterization
Q: How can X-ray crystallography and computational modeling (DFT) resolve ambiguities in the spatial arrangement of substituents in this compound? A:
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain between the pyridine and piperidine moieties. For example, dihedral angles >30° indicate steric hindrance .
- DFT Calculations : Geometry optimization at the B3LYP/6-31G* level predicts electronic properties (e.g., dipole moments) and vibrational spectra (IR) for comparison with experimental data .
Reactivity Studies
Q: What role does the piperidine moiety play in the compound’s reactivity, particularly in nucleophilic or catalytic processes? A:
- Nucleophilicity : The piperidine nitrogen can act as a weak base (pKa ~11) in deprotonation reactions.
- Catalysis : In Knoevenagel condensations, the compound’s carbonyl group activates α,β-unsaturated aldehydes for nucleophilic attack, while the piperidine stabilizes intermediates via hydrogen bonding .
- Steric Effects : The bicyclic structure may hinder access to the carbonyl in bulky substrates, requiring solvent optimization (e.g., DMF vs. THF) .
Biological Evaluation
Q: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound, particularly in neurological or antimicrobial contexts? A:
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to neurological targets like NMDA receptors or antimicrobial enzymes (e.g., β-lactamases).
- Assays :
Data Contradictions
Q: What strategies are recommended when encountering conflicting spectroscopic data, such as discrepancies in NMR chemical shifts or mass spectrometry results? A:
- Cross-Validation : Compare ¹H NMR with DEPT-135 to distinguish CH₂/CH₃ groups. Use HSQC/TOCSY for proton-carbon correlations.
- Isotopic Patterns : HRMS isotopic clusters (e.g., ⁷⁹Br/⁸¹Br ratio) confirm bromine presence.
- Literature Benchmarking : Align data with reported analogs (e.g., N-(2,5-Dibromopyridin-3-yl)pivalamide, δ 8.7 ppm for H-4 ).
- Dynamic Effects : Consider tautomerization or rotameric equilibria in solution, which may broaden NMR signals. Low-temperature NMR (−40°C) can resolve splitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
